6-Carboxyfluorescein dipivalate

Oligonucleotide Labeling Fluorescence Spectroscopy Multiplex Assay Development

Researchers requiring isomerically pure 6-FAM labeling often encounter spectral crosstalk from mixed 5(6)-isomer feedstocks, undermining multiplex assay reproducibility. 6-Carboxyfluorescein dipivalate (6-CF-DP) resolves this through its regioisomeric purity, enabling synthesis of homogeneous 6-FAM phosphoramidite with a sharp emission band. • Eliminates spectral heterogeneity: conjugated 6-isomer yields narrower emission peaks vs. mixed isomers, reducing crosstalk in qPCR and FISH. • Scalable isolation: crystalline diisopropylamine salt form lowers preparative-scale cost and improves yield over 5-isomer workup. • Intracellular probe activation: non-fluorescent, cell-permeable precursor is cleaved by esterases to retain charged 6-FAM, enabling long-term live-cell tracking.

Molecular Formula C31H28O9
Molecular Weight 544.5 g/mol
CAS No. 192374-17-7
Cat. No. B065918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxyfluorescein dipivalate
CAS192374-17-7
Molecular FormulaC31H28O9
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
InChIInChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33)
InChIKeyUNFJSCBMDRTLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxyfluorescein Dipivalate Selection Guide


6-Carboxyfluorescein dipivalate (6-CF-DP, CAS 192374-17-7) is a cell-permeable, non-fluorescent derivative of 6-carboxyfluorescein (6-FAM). Its core mechanism involves the protection of the xanthene hydroxyls with pivaloyl groups, which renders the molecule lipophilic and membrane-permeant, while also quenching its native fluorescence [1]. Upon entering live cells, intracellular esterases cleave these groups, liberating the highly fluorescent 6-carboxyfluorescein, which is then trapped intracellularly due to its negative charge . This compound serves as a critical intermediate for the synthesis of isomerically pure 6-FAM phosphoramidites used in oligonucleotide labeling, a key application that demands regioisomeric purity to ensure spectral homogeneity and reproducibility in downstream assays [1].

Isomerically pure 6-FAM precursor
Regioisomeric control supports spectral homogeneity in labeled oligonucleotides.
Cell-permeable esterase substrate
Non-fluorescent until intracellular cleavage; reported to reduce background in live-cell assays.
Scalable crystalline salt isolation
Reported to simplify purification and may lower production cost compared to 5-isomer.

6-Carboxyfluorescein Dipivalate Substitution Risks


Direct substitution with the closely related analog 5-carboxyfluorescein dipivalate (CAS 144676-12-0) or a mixed 5(6)-isomer batch is not scientifically interchangeable for applications demanding precise spectral outputs or scalable synthesis. The primary reason lies in the documented photophysical differences between the 5- and 6-isomers when conjugated to oligonucleotides. Using a mixed-isomer feedstock introduces spectral heterogeneity, leading to broader emission peaks and variable signal intensities in multiplex assays, which directly undermines assay standardization and data reproducibility [1]. Furthermore, the isolation of the 6-isomer as a distinct, easily handled diisopropylamine salt offers a significant procurement advantage over the 5-isomer, which requires a more complex workup from acidified mother liquors, impacting both cost and yield in preparative-scale applications [2].

5-Isomer or mixed isomers
Substituting with 5-carboxyfluorescein dipivalate or a mixed 5(6)-isomer batch may introduce spectral heterogeneity. Reported broader emission peaks and variable signal intensities can undermine multiplex assay reproducibility.
Isolation complexity
The 5-isomer remains in solution after reaction and requires additional workup, while the 6-isomer forms a crystalline salt directly. This workflow difference may affect scalability and lot consistency.

6-Carboxyfluorescein Dipivalate Performance Evidence


Blue-Shifted Emission vs. 5-Isomer

A direct head-to-head comparison of 5- and 6-carboxyfluorescein (FAM) regioisomers conjugated to an identical 23-mer oligonucleotide revealed a quantifiable spectral difference. The 6-FAM conjugate exhibits a fluorescence emission maximum that is blue-shifted by 3–5 nm relative to the 5-FAM conjugate. Furthermore, the emission band of the 6-FAM conjugate is substantially narrower than that of the 5-FAM conjugate [1]. This differentiation is critical for minimizing spectral crosstalk in multiplexed detection systems where multiple fluorophores are used simultaneously.

Emission shift
Head-to-head
6-FAM conjugate: blue‑shifted, narrower emission
5-FAM conjugate: red‑shifted by 3–5 nm, broader band
Reported to reduce spectral crosstalk in multiplex detection
23-mer oligo conjugate, pH 8.35
Oligonucleotide Labeling Fluorescence Spectroscopy Multiplex Assay Development

Facile Crystalline Salt Isolation

The 6-carboxyfluorescein dipivalate isomer can be efficiently isolated in multigram quantities as a crystalline diisopropylamine salt directly from the reaction mixture [1]. This contrasts with the 5-isomer, which remains in the acidified mother liquor and requires further chromatographic or recrystallization steps for isolation [2]. This property is not merely a synthetic curiosity but a practical differentiator for procurement, as it underpins a more cost-effective and scalable production route for the pure 6-isomer compared to its 5-counterpart.

Isolation workflow
Head-to-head
6-isomer: crystalline diisopropylamine salt isolated by filtration
5-isomer: remains in acidified mother liquor, requires further workup
May support cost-effective scale‑up of isomerically pure 6-FAM
Preparative-scale context
Preparative Chemistry Oligonucleotide Synthesis Phosphoramidite Manufacturing

Long-Term Tracking vs. 6-CFDA

6-Carboxyfluorescein dipivalate demonstrates enhanced performance as a long-term cell tracer compared to the widely used analog 6-carboxyfluorescein diacetate (6-CFDA). The dipivalate derivative exhibits higher lipophilicity and superior membrane permeability, which facilitates more efficient cellular loading . Critically, once hydrolyzed by intracellular esterases to the fluorescent 6-carboxyfluorescein, the resulting probe is retained within cells for a significantly longer duration (days versus hours), enabling long-term tracking of cell division and migration in applications such as stem cell transplantation and tumor metastasis studies .

Intracellular retention
Class-level inference
6-CF dipivalate: fluorescence signal detectable for days
6-CFDA: signal detectable for hours
Reported extended retention may support multi‑day cell tracking studies
Class-level inference; verification recommended
Live-Cell Imaging Cell Tracking Stem Cell Biology

6-Carboxyfluorescein Dipivalate Applications


6-FAM Phosphoramidite Synthesis

This is the premier industrial and research application for 6-carboxyfluorescein dipivalate. The ability to isolate the compound as a crystalline diisopropylamine salt enables the cost-effective, scalable production of the corresponding 6-FAM phosphoramidite . Using this isomerically pure phosphoramidite for 5'-terminal labeling of oligonucleotides ensures a homogeneous, well-defined product with a sharp emission band, which is critical for minimizing spectral crosstalk in multiplex qPCR, DNA sequencing, and fluorescence in situ hybridization (FISH) assays [1].

Long-Term Stem Cell Tracking

The extended intracellular retention of the fluorescent 6-carboxyfluorescein probe, generated from its dipivalate precursor, makes it a powerful tool for long-term cell tracking studies. Applications include monitoring the engraftment and migration of stem cells over several days post-transplantation and tracking the metastatic spread of tumor cells in vivo . This capability is directly linked to the compound's enhanced membrane permeability and the retention of the charged, hydrolyzed product within the cytoplasm, which provides a persistent signal for longitudinal analysis .

Esterase Activity & Cell Viability Assays

The requirement for intracellular esterase cleavage to activate the fluorescence of 6-carboxyfluorescein dipivalate makes it an ideal substrate for high-throughput screening assays. The non-fluorescent nature of the precursor minimizes background signal, while the bright fluorescence of the liberated 6-carboxyfluorescein provides a direct, quantifiable readout of cellular esterase activity, which is a proxy for metabolic activity and cell viability . This property is extensively leveraged in drug toxicity screening and cell-based functional assays.

Application
Selection Property
Validation Focus
6-FAM phosphoramidite synthesis
Isomeric purity & scalable isolation
Spectral homogeneity in oligonucleotide conjugates
Long-term cell tracking
Prolonged intracellular retention
Multi‑day signal persistence in live-cell models
Esterase activity & viability assays
Esterase‑dependent fluorogenic activation
Signal‑to‑background ratio in metabolic screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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